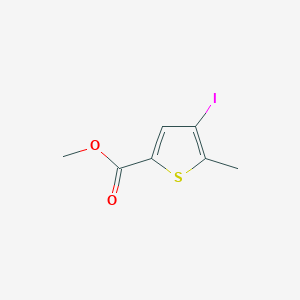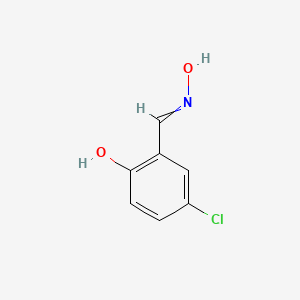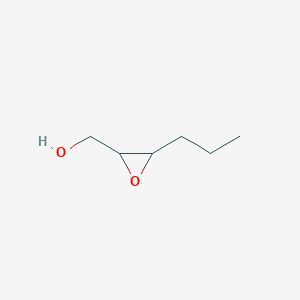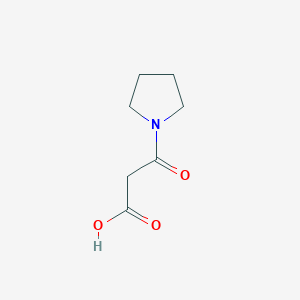
3-Oxo-3-(pyrrolidin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-3-(pyrrolidin-1-yl)propanoic acid is an organic compound characterized by the presence of a pyrrolidine ring attached to a propionic acid moiety with a keto group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyrrolidin-1-yl)propanoic acid typically involves the reaction of pyrrolidine with a suitable precursor, such as a propionic acid derivative. One common method involves the reaction of pyrrolidine with 3-bromopropionic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
3-Oxo-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or alkylated pyrrolidine derivatives.
科学研究应用
3-Oxo-3-(pyrrolidin-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used as an intermediate in the production of various industrial chemicals and materials
作用机制
The mechanism of action of 3-Oxo-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptors involved in neurotransmission .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with similar structural features.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with a dione functional group.
Prolinol: A hydroxylated pyrrolidine derivative
Uniqueness
3-Oxo-3-(pyrrolidin-1-yl)propanoic acid is unique due to its specific combination of a pyrrolidine ring and a propionic acid moiety with a keto group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
3-oxo-3-pyrrolidin-1-ylpropanoic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(5-7(10)11)8-3-1-2-4-8/h1-5H2,(H,10,11) |
InChI 键 |
OPQJWJLLZQTNRU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


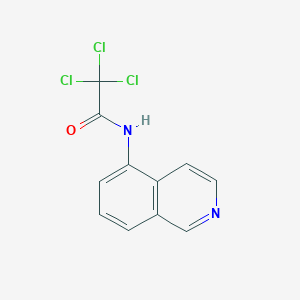
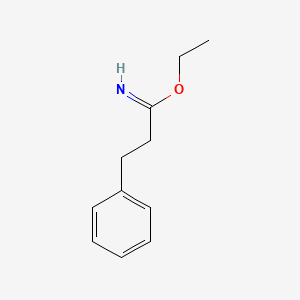
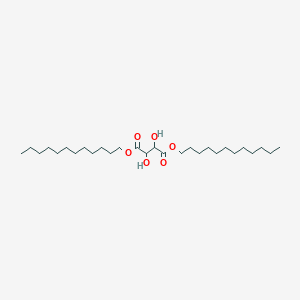
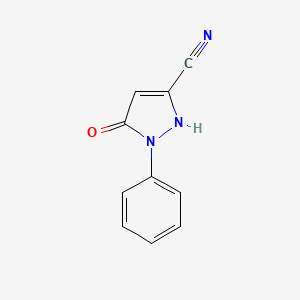
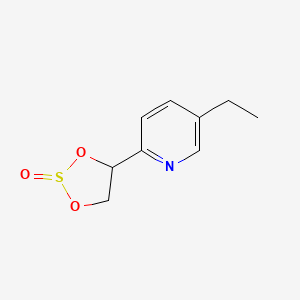
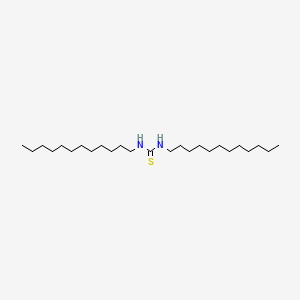
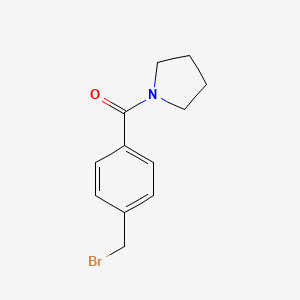
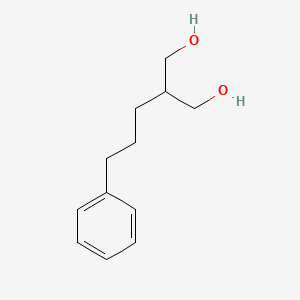
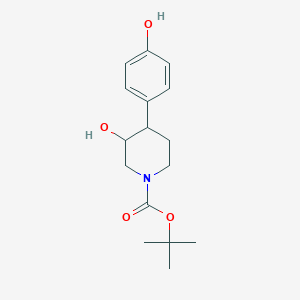
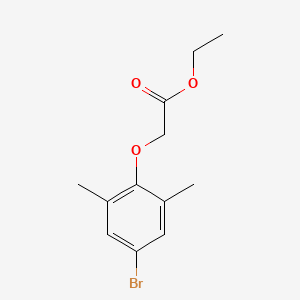
![2-[(2,5-dichloropyridin-4-yl)amino]benzonitrile](/img/structure/B8767279.png)
